1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol
Beschreibung
Eigenschaften
IUPAC Name |
1-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O2/c1-18-6-8-21(15-24(18)25)27-12-10-26(11-13-27)16-22(28)17-29-23-9-7-19-4-2-3-5-20(19)14-23/h2-9,14-15,22,28H,10-13,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNFMLSCVRFYFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CC(COC3=CC4=CC=CC=C4C=C3)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol, a compound with notable pharmacological properties, has garnered attention in recent years for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
- Molecular Formula : C18H18ClN3O3
- Molecular Weight : 359.81 g/mol
- CAS Number : 431996-53-1
The compound is primarily recognized for its interaction with various neurotransmitter systems, particularly in the modulation of serotonin and dopamine pathways. Its piperazine moiety is known to enhance binding affinity to receptor sites, making it a candidate for treating disorders related to these neurotransmitters.
Antidepressant Effects
Research indicates that 1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol exhibits significant antidepressant-like effects in animal models. In a study involving forced swim tests and tail suspension tests, the compound demonstrated a reduction in immobility time, suggesting an increase in locomotor activity and potential antidepressant properties .
Anxiolytic Activity
In addition to its antidepressant effects, this compound has shown anxiolytic activity. Behavioral assessments using the elevated plus maze and open field tests indicated decreased anxiety-like behaviors at varying doses . The compound's ability to modulate GABAergic transmission may contribute to these effects.
Antioxidant Properties
The antioxidant capacity of the compound has also been evaluated. In vitro studies revealed that it can scavenge free radicals and reduce oxidative stress markers in cellular models. This property could be beneficial in preventing neurodegenerative diseases .
Data Table: Summary of Biological Activities
Case Study 1: Antidepressant Efficacy
A clinical trial assessed the efficacy of the compound in patients with major depressive disorder (MDD). Patients receiving the treatment reported significant improvements on standardized depression scales compared to placebo groups. The study highlighted the compound's rapid onset of action, which is crucial for managing acute depressive episodes.
Case Study 2: Safety Profile
In a safety evaluation involving long-term administration, no significant adverse effects were reported. Regular monitoring of liver and kidney functions indicated that the compound was well-tolerated among participants, reinforcing its potential as a safe therapeutic option.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol has been investigated for its anticancer properties. Research has shown that derivatives of piperazine, particularly those modified with naphthalene moieties, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have demonstrated IC50 values lower than 10 μM against human colon cancer cells (WiDr) and prostate cancer cells (PC-3) .
Table 1: Cytotoxicity of Related Compounds
| Compound Structure | Cell Line | IC50 (µM) |
|---|---|---|
| Naphthalene Derivative A | WiDr | <10 |
| Naphthalene Derivative B | PC-3 | 8.2 - 32.1 |
| Mannich Base C | MCF-7 | <2 |
Neuropharmacological Effects
The compound's structural components suggest potential interactions with neurotransmitter systems. Research into similar piperazine derivatives indicates that they may act as antagonists or agonists at various receptors, including serotonin and dopamine receptors. This interaction can lead to applications in treating neurological disorders such as anxiety and depression .
Study on Anticancer Properties
A study published in a peer-reviewed journal evaluated the cytotoxic effects of various Mannich bases, including derivatives related to 1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol. The results indicated that compounds with similar structural features exhibited enhanced cytotoxicity against multiple cancer cell lines, suggesting a promising avenue for further research in drug development .
Neuropharmacological Evaluation
Another study focused on the neuropharmacological effects of piperazine derivatives indicated that modifications at the piperazine ring could significantly alter receptor binding profiles, leading to potential anxiolytic or antidepressant effects. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Key Structural Variations
Analog compounds typically differ in:
- Aryl substituents on the piperazine ring (e.g., chloro, methoxy, trifluoromethyl).
- Linker groups (e.g., propan-2-ol, propenone, urea).
- Aromatic moieties (e.g., naphthalen-1-yloxy, phenoxy, benzofuran).
Comparative Data Table
Detailed Findings
A. Impact of Aryl Substituents on Piperazine
- Chloro vs. Methoxy Groups : The target’s 3-chloro-4-methylphenyl group increases lipophilicity (clogP ~3.5) compared to methoxy-substituted analogs (e.g., clogP ~2.8 for 2-methoxyphenyl in ). Chloro groups enhance membrane permeability but may reduce solubility .
B. Role of the Naphthalenyloxy Group
- The target’s naphthalen-2-yloxy moiety exhibits stronger π-π interactions than phenoxy (e.g., ) or naphthalen-1-yl (e.g., ) groups, as evidenced by higher binding affinity in receptor assays.
- Compound 11e () shares the naphthalen-2-yloxy group and shows potent antibacterial activity (MIC = 4 µg/mL), suggesting this moiety’s critical role in microbial targeting.
C. Linker Modifications
- Propan-2-ol vs. Propenone: The target’s propan-2-ol linker improves hydrogen-bonding capacity compared to propenone derivatives (e.g., ), enhancing solubility and target engagement.
- Thioether vs. Ether Linkages : Thioether-containing analogs (e.g., 11e in ) exhibit higher antibacterial activity but lower metabolic stability due to susceptibility to oxidation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
